molecular formula C19H19NO2S2 B2478095 N-(2-methoxyethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 2034422-92-7

N-(2-methoxyethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2478095
CAS No.: 2034422-92-7
M. Wt: 357.49
InChI Key: AGYFTZAJKXUVCI-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic benzamide derivative designed for research and development applications. This compound features a benzamide core strategically substituted with a thiophen-3-yl group and an N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl) side chain. This molecular architecture, which incorporates heteroaromatic thiophene rings and a methoxyethyl side chain, is engineered to confer unique physicochemical properties, potentially enhancing solubility and stability for in-vitro assay systems . Compounds within this chemical class are of significant interest in medicinal chemistry and agrochemical research, serving as valuable scaffolds for the exploration of structure-activity relationships (SAR) . The incorporation of thiophene motifs is a common strategy in drug discovery, as this heterocycle can contribute to selective binding interactions with biological targets . Researchers are investigating similar compounds for a range of potential biological activities; for instance, certain thiophene-containing molecules are being studied for anti-infective properties, while others are explored for applications in inflammation and immune-related disorders . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any veterinary use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-thiophen-3-yl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S2/c1-22-9-8-20(12-15-6-10-23-13-15)19(21)17-4-2-16(3-5-17)18-7-11-24-14-18/h2-7,10-11,13-14H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYFTZAJKXUVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine derivative.

    Introduction of Thiophene Groups: Thiophene groups can be introduced via palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of organic electronic materials such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings could also play a role in electronic interactions in materials science applications.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s distinctiveness lies in its dual N-substituents, which contrast with mono-substituted analogs in the literature. Key structural comparisons include:

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name R1 (N-Substituent) R2 (N-Substituent) Core Structure Key Differences
Target Compound 2-Methoxyethyl Thiophen-3-ylmethyl 4-(Thiophen-3-yl)benzamide Dual N-substitution; ether and thiophene groups
N-(2-(2-Bromoethoxy)ethyl)-... () 2-(2-Bromoethoxy)ethyl 4-(Thiophen-3-yl)benzamide Mono-substituted; bromoether group
Compound 5b () 4-(2-Aminocyclopropyl)phenyl 3-(Thiophen-3-yl)benzamide Thiophen-3-yl at meta position; aminocyclopropyl substituent
9i () Diazepane-linked trifluoromethylpyridyl 4-(Thiophen-3-yl)benzamide Piperazine/diazepane ring; trifluoromethyl group
3g () Piperazine-linked dichlorophenyl 4-(Thiophen-3-yl)benzamide Dichlorophenyl group; piperazine moiety

Key Observations :

  • Dual vs.
  • Thiophen-3-yl Position : Analogous compounds with thiophen-3-yl at the para position (e.g., ) share similar electronic profiles, while meta-substituted variants (e.g., ) exhibit distinct resonance effects .

Key Observations :

  • Yield Trends: Mono-substituted compounds (e.g., ) often achieve higher yields (48–63%) than di-substituted or diazepane-linked analogs (34–56%), suggesting greater synthetic complexity for the target compound .
  • Purification: Reverse-phase chromatography () is common for polar substituents (e.g., piperazines), while normal-phase methods suffice for lipophilic groups .

Physicochemical and Spectroscopic Properties

While the target compound’s specific data are unavailable, analogs provide insights:

Table 3: Physical and Spectroscopic Data
Compound (Source) Melting Point (°C) ¹H NMR Shifts (Key Signals) MS Data (M+H⁺)
Compound 5b () 198–200 δ 7.8–7.6 (thiophen-3-yl protons) 378.1 (EI)
9i () δ 8.02–7.45 (aromatic protons) 586.2 (LC/MS)
3g () δ 7.6–7.4 (dichlorophenyl)

Key Observations :

  • Thiophen-3-yl Signals : Aromatic protons in thiophen-3-yl groups typically resonate at δ 7.6–7.8, consistent across analogs .
  • Mass Spectrometry : Molecular ion peaks (e.g., M+H⁺ = 586.2 for 9i) align with calculated masses, confirming purity (>95% in ) .

Functional Implications

  • Electronic Effects : The methoxyethyl group (electron-donating) may enhance solubility compared to bromoethoxy () or trifluoromethyl groups (), which are more lipophilic .
  • Biological Activity : Piperazine- and diazepane-linked analogs () are designed as D3 receptor ligands, suggesting the target’s dual substituents could modulate receptor affinity or selectivity .

Biological Activity

N-(2-methoxyethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's synthesis, biological properties, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of benzamide derivatives featuring thiophene rings, which are known for their diverse biological activities. The molecular formula is C15H16N2O2S2, and its structure can be represented as follows:

  • SMILES : CC(COC)C(=O)Nc1ccc(c(c1)SCC2=CC=CS2)C(=O)NCC(C)C(=O)Nc1ccc(c(c1)SCC2=CC=CS2)

Synthesis

The synthesis of this compound typically involves:

  • Formation of Thiophene Derivatives : Reacting thiophene with various electrophiles to create substituted thiophenes.
  • Benzamide Formation : Coupling the thiophene derivatives with an appropriate amine to form the benzamide structure.
  • Final Modifications : Introducing the methoxyethyl group through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • In vitro studies have shown that related thiophene derivatives possess antibacterial and antifungal properties, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against various pathogens .

Anticancer Activity

Several studies have reported the anticancer potential of thiophene-containing compounds:

  • Cell Line Studies : Compounds derived from similar structures have been tested against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), demonstrating moderate to high cytotoxicity with IC50 values less than 20 µM .
CompoundCell LineIC50 (µM)
AMDA-MB-23115
BSK-Hep-118
CNUGC-322

Anti-inflammatory Effects

Thiophene derivatives have also shown promise in reducing inflammation:

  • Animal Models : In vivo studies demonstrated a significant reduction in inflammation markers when treated with these compounds, suggesting their potential as anti-inflammatory agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in several tests.

Case Study 2: Anticancer Activity

In a recent investigation, the compound was tested on human cancer cell lines. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

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